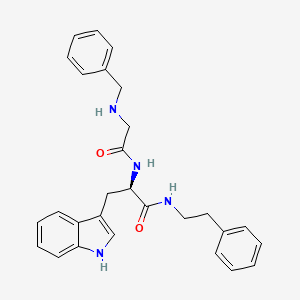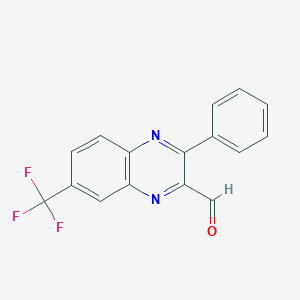
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group and a phenyl ring in this compound enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method includes the reaction of 3-(trifluoromethyl)quinoxalin-2(1H)-one with phenylboronic acids in the presence of palladium(II) acetate and triphenylphosphine as catalysts .
Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinoxalines depending on the reagents used.
Applications De Recherche Scientifique
3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit enzymes and receptors involved in disease processes. For example, it has been shown to inhibit HIV-1 reverse transcriptase and modulate LXR receptors . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Phenyl-3-(trifluoromethyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Comparison: 3-Phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde stands out due to its unique combination of a phenyl ring and a trifluoromethyl group, which imparts enhanced chemical stability and biological activity compared to its analogs . This makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Numéro CAS |
646512-65-4 |
|---|---|
Formule moléculaire |
C16H9F3N2O |
Poids moléculaire |
302.25 g/mol |
Nom IUPAC |
3-phenyl-7-(trifluoromethyl)quinoxaline-2-carbaldehyde |
InChI |
InChI=1S/C16H9F3N2O/c17-16(18,19)11-6-7-12-13(8-11)20-14(9-22)15(21-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
BMWCOPXLXZUNEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)N=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)


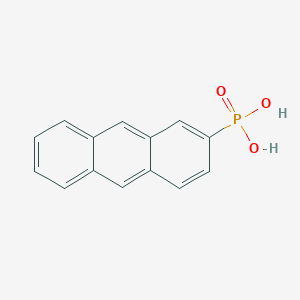
![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
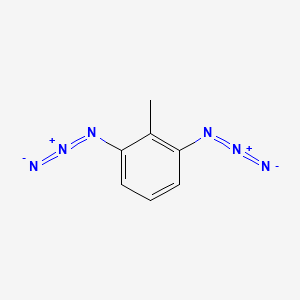
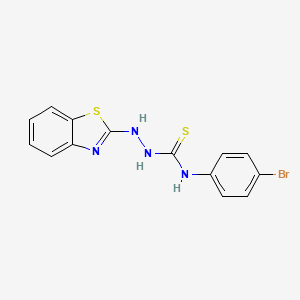
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Benzoic acid, 4-[methyl(1-methylpropyl)amino]-](/img/structure/B15168394.png)
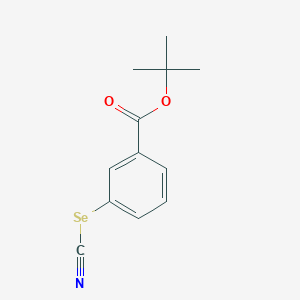
![3-Pyridinemethanol, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-a-methyl-2,6-bis(1-methylethyl)-5-(1-penten-1-yl)-](/img/structure/B15168417.png)
![1,6-Bis[3,5-bis(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B15168426.png)
